molecular formula C7H9N3O2S B13816280 2H-Pyrido[2,3-e]-1,2,4-thiadiazine,3,4-dihydro-3-methyl-,1,1-dioxide(9CI)

2H-Pyrido[2,3-e]-1,2,4-thiadiazine,3,4-dihydro-3-methyl-,1,1-dioxide(9CI)

Cat. No.: B13816280
M. Wt: 199.23 g/mol
InChI Key: VVWCMQZVFFXGAN-UHFFFAOYSA-N
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Description

2H-Pyrido[2,3-e]-1,2,4-thiadiazine,3,4-dihydro-3-methyl-,1,1-dioxide(9CI) is a heterocyclic compound that belongs to the class of thiadiazines. This compound is characterized by a fused ring system containing nitrogen, sulfur, and oxygen atoms. It has garnered interest due to its potential biological activities and applications in various fields of research.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2H-Pyrido[2,3-e]-1,2,4-thiadiazine,3,4-dihydro-3-methyl-,1,1-dioxide(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyridine or thiadiazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base (e.g., potassium carbonate) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the core structure.

Mechanism of Action

The mechanism of action of 2H-Pyrido[2,3-e]-1,2,4-thiadiazine,3,4-dihydro-3-methyl-,1,1-dioxide(9CI) involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of enzymes like xanthine oxidase, which plays a role in purine metabolism . The compound’s structure allows it to bind to the active site of the enzyme, thereby inhibiting its activity and reducing the production of uric acid.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Pyrido[2,3-e]-1,2,4-thiadiazine,3,4-dihydro-3-methyl-,1,1-dioxide(9CI) is unique due to its specific arrangement of nitrogen, sulfur, and oxygen atoms within the fused ring system

Properties

Molecular Formula

C7H9N3O2S

Molecular Weight

199.23 g/mol

IUPAC Name

3-methyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide

InChI

InChI=1S/C7H9N3O2S/c1-5-9-7-6(3-2-4-8-7)13(11,12)10-5/h2-5,10H,1H3,(H,8,9)

InChI Key

VVWCMQZVFFXGAN-UHFFFAOYSA-N

Canonical SMILES

CC1NC2=C(C=CC=N2)S(=O)(=O)N1

Origin of Product

United States

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